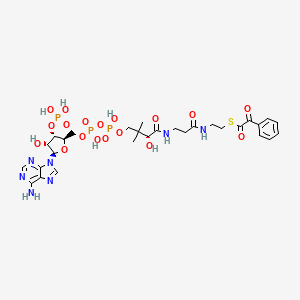

Phenylglyoxylyl-CoA

Description

Properties

Molecular Formula |

C29H40N7O18P3S |

|---|---|

Molecular Weight |

899.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-oxo-2-phenylethanethioate |

InChI |

InChI=1S/C29H40N7O18P3S/c1-29(2,23(40)26(41)32-9-8-18(37)31-10-11-58-28(42)20(38)16-6-4-3-5-7-16)13-51-57(48,49)54-56(46,47)50-12-17-22(53-55(43,44)45)21(39)27(52-17)36-15-35-19-24(30)33-14-34-25(19)36/h3-7,14-15,17,21-23,27,39-40H,8-13H2,1-2H3,(H,31,37)(H,32,41)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t17-,21-,22-,23+,27-/m1/s1 |

InChI Key |

FISPFQWSJIRGHD-SVHODSNWSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(=O)C4=CC=CC=C4)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(=O)C4=CC=CC=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Phenylglyoxylyl-CoA in Anaerobic Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylglyoxylyl-CoA is a critical, yet often overlooked, intermediate in the anaerobic catabolism of aromatic compounds, particularly L-phenylalanine and phenylacetate. In an oxygen-deprived environment, microorganisms employ a sophisticated metabolic route to convert these substrates into the central metabolite benzoyl-CoA, which then enters a common downstream pathway for dearomatization and ring cleavage. This technical guide provides an in-depth exploration of the synthesis and degradation of this compound, detailing the key enzymes, their kinetics, and the experimental protocols required for their study. Furthermore, we present diagrams of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding of this vital anaerobic process. This information is of significant value to researchers in microbiology, biochemistry, and environmental science, as well as to professionals in drug development targeting microbial metabolic pathways.

Introduction

The anaerobic degradation of aromatic compounds is a fundamental biogeochemical process, contributing significantly to the carbon cycle in anoxic environments. Unlike aerobic pathways that utilize oxygenases for ring activation and cleavage, anaerobic metabolism proceeds through a series of reductive and hydrolytic reactions. A key hub in the anaerobic breakdown of several aromatic molecules is the formation of benzoyl-CoA. The pathway from L-phenylalanine and phenylacetate to benzoyl-CoA converges on the intermediate this compound. Understanding the enzymes and regulatory mechanisms governing the flux through this pathway is crucial for applications ranging from bioremediation to the development of novel antimicrobial agents. This guide will focus on the core reactions centered around this compound, providing the technical details necessary for its study.

The this compound Pathway: Synthesis and Degradation

The conversion of phenylacetate to benzoyl-CoA under anaerobic conditions is a multi-step process involving the activation of phenylacetate to its CoA-thioester, followed by an α-oxidation to this compound, and finally, an oxidative decarboxylation to benzoyl-CoA.

Phenylacetate Activation

The initial step is the activation of phenylacetate to phenylacetyl-CoA. This reaction is catalyzed by Phenylacetate-CoA ligase (EC 6.2.1.30), an ATP-dependent enzyme.

-

Reaction: Phenylacetate + ATP + CoA → Phenylacetyl-CoA + AMP + PPi

α-Oxidation of Phenylacetyl-CoA to this compound

The subsequent step is the four-electron oxidation of the methylene group of phenylacetyl-CoA to a carbonyl group, yielding this compound. This reaction is catalyzed by the membrane-bound enzyme complex Phenylacetyl-CoA:acceptor oxidoreductase (EC 1.17.5.1).[1][2] The oxygen atom incorporated into the product is derived from water.[2]

-

Reaction: Phenylacetyl-CoA + H₂O + Acceptor → this compound + Reduced Acceptor

Oxidative Decarboxylation of Phenylglyoxylate to Benzoyl-CoA

In some bacteria, this compound is hydrolyzed to phenylglyoxylate by phenylacetyl-CoA hydrolase (EC 3.1.2.25) before its conversion to benzoyl-CoA. Phenylglyoxylate is then oxidatively decarboxylated to benzoyl-CoA. This reaction is catalyzed by Phenylglyoxylate:acceptor oxidoreductase (CoA benzoylating) (EC 1.2.7.10), an oxygen-sensitive enzyme.[3] This enzyme catalyzes the oxidative decarboxylation of phenylglyoxylate to yield benzoyl-CoA, CO₂, and a reduced acceptor.[3]

-

Reaction: Phenylglyoxylate + CoA + Acceptor⁺ → Benzoyl-CoA + CO₂ + AcceptorH

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the this compound pathway. Data is primarily from studies on the denitrifying bacteria Thauera aromatica and Azoarcus evansii.

Table 1: Specific Activities of Key Enzymes in the this compound Pathway

| Enzyme | Organism | Substrate | Specific Activity (U/mg) | Growth Conditions | Reference |

| Phenylacetate-CoA ligase | Azoarcus evansii | Phenylacetate | 0.076 | Aerobic, Phenylacetate | |

| Phenylacetyl-CoA:acceptor oxidoreductase | Thauera aromatica | Phenylacetyl-CoA | Not Reported | Anaerobic, Phenylacetate | |

| Phenylglyoxylate:acceptor oxidoreductase | Azoarcus evansii | Phenylglyoxylate | Not Reported | Anaerobic, Phenylalanine | |

| Phenylacetaldehyde dehydrogenase | Aromatoleum aromaticum | Phenylacetaldehyde | 0.14 (NAD+), 0.03 (NADP+) | Anaerobic, Phenylalanine |

Table 2: Kinetic Parameters of Key Enzymes in the this compound Pathway

| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |

| Phenylacetate-CoA ligase | Thermus thermophilus | Phenylacetate | 50 | 24 µmol/min/mg | |

| ATP | 6 | ||||

| CoA | 30 | ||||

| Phenylacetate-CoA ligase | Azoarcus evansii | Phenylacetate | 14 | 40 s⁻¹ (turnover number) | |

| ATP | 60 | ||||

| CoA | 45 | ||||

| Phenylglyoxylate:acceptor oxidoreductase | Azoarcus evansii | Phenylglyoxylate | 45 | 46 s⁻¹ (turnover number with benzyl viologen) | |

| Coenzyme A | 55 |

Experimental Protocols

The study of the this compound pathway requires specialized techniques due to the oxygen sensitivity of some of the key enzymes.

General Considerations for Anaerobic Enzymology

-

Anaerobic Chamber: All manipulations of oxygen-sensitive enzymes, including purification and assays, should be performed in an anaerobic chamber (glove box) with an atmosphere of N₂/H₂ (e.g., 95%/5%) and a catalyst to remove residual oxygen.

-

Deoxygenated Buffers: All buffers and solutions must be thoroughly deoxygenated by boiling and cooling under a stream of oxygen-free nitrogen or by prolonged sparging with an inert gas inside the anaerobic chamber.

-

Reducing Agents: The addition of a reducing agent, such as dithiothreitol (DTT) or sodium dithionite, to buffers can help maintain a low redox potential.

Assay for Phenylacetyl-CoA:acceptor oxidoreductase

This spectrophotometric assay is adapted from Schneider and Fuchs (1998).

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer, pH 7.0

-

0.2 mM Phenylacetyl-CoA

-

0.1 mM 2,6-Dichlorophenolindophenol (DCPIP) as the artificial electron acceptor.

-

-

Initiation: The reaction is initiated by the addition of the enzyme preparation (solubilized membrane fraction).

-

Measurement: Monitor the reduction of DCPIP by the decrease in absorbance at 600 nm (ε = 21 mM⁻¹ cm⁻¹).

-

Controls: Run controls without phenylacetyl-CoA to account for any endogenous reductase activity.

Assay for Phenylglyoxylate:acceptor oxidoreductase

This assay is based on the method described by Hirsch et al. (1998).

-

Reaction Mixture (Anaerobic): Inside an anaerobic cuvette, prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer, pH 8.0

-

1 mM NAD⁺

-

0.5 mM Coenzyme A

-

1 mM Phenylglyoxylate

-

-

Initiation: Start the reaction by adding the purified enzyme.

-

Measurement: Follow the formation of NADH by the increase in absorbance at 340 nm (ε = 6.22 mM⁻¹ cm⁻¹).

-

Alternative Assay: An alternative assay using an artificial electron acceptor like benzyl viologen can be performed by monitoring its reduction at 578 nm.

Mandatory Visualizations

Metabolic Pathway

References

- 1. Phenylacetyl-CoA:acceptor oxidoreductase, a new alpha-oxidizing enzyme that produces phenylglyoxylate. Assay, membrane localization, and differential production in Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EC 1.17.5.1 [iubmb.qmul.ac.uk]

- 3. Phenylglyoxylate:NAD+ oxidoreductase (CoA benzoylating), a new enzyme of anaerobic phenylalanine metabolism in the denitrifying bacterium Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Role of Phenylglyoxylyl-CoA in Bacterial Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and significance of Phenylglyoxylyl-CoA in bacterial metabolic pathways. The document synthesizes key research findings, presenting detailed experimental protocols, quantitative data, and visual representations of the core biochemical processes. This guide is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and potentially exploit this metabolic junction.

Introduction

This compound is a transient acyl-CoA thioester that plays a crucial role in the anaerobic catabolism of aromatic compounds in certain bacteria. Its discovery is intrinsically linked to the elucidation of the metabolic pathway for phenylalanine and phenylacetate. While not an accumulating intermediate, its existence is inferred from the activity of key enzymes that catalyze its formation and subsequent conversion. This guide focuses on the pivotal research that first characterized the enzymatic reaction involving this intermediate, primarily in the denitrifying bacterium Azoarcus evansii.

Metabolic Pathway of Phenylglyoxylate

In anaerobic environments, some bacteria have evolved unique pathways to degrade aromatic compounds. Phenylglyoxylate has been identified as a key intermediate in the anaerobic metabolism of both phenylalanine and phenylacetate.[1] In Azoarcus evansii, phenylacetyl-CoA undergoes α-oxidation to form phenylglyoxylate.[1] This intermediate is then oxidatively decarboxylated to benzoyl-CoA, a central molecule in the anaerobic degradation of aromatic compounds.[1]

In other bacteria, such as Pseudomonas putida, phenylglyoxylate can be generated through the transamination of both D- and L-phenylglycine.[2] This intermediate is then further metabolized to benzoate via benzaldehyde.[2]

Caption: Metabolic pathways involving phenylglyoxylate in bacteria.

Key Enzyme: Phenylglyoxylate:NAD+ Oxidoreductase (CoA benzoylating)

The central enzyme in the conversion of phenylglyoxylate is Phenylglyoxylate:NAD+ oxidoreductase (CoA benzoylating), which was first purified and characterized from Azoarcus evansii. This enzyme catalyzes the oxidative decarboxylation of phenylglyoxylate to benzoyl-CoA. The activity of this enzyme is induced during anaerobic growth on phenylalanine, phenylacetate, and phenylglyoxylate.

The enzyme is a complex, oxygen-sensitive protein with a native mass of approximately 370 kDa. It is composed of five distinct subunits with molecular masses of approximately 50, 48, 43, 24, and 11.5 kDa, suggesting an α2β2γ2δ2ε2 composition. Spectroscopic analysis revealed the presence of iron-sulfur clusters, and it contains approximately 35 mol of Fe, 36 mol of acid-labile sulfur, and 1.1 mol of FAD per mol of enzyme.

The proposed structure of the enzyme complex consists of a four-subunit core (α2β2γ2δ2), similar to archaeal 2-oxoacid:ferredoxin oxidoreductases, which can reduce viologen dyes. An additional ε2 unit is thought to transfer electrons from a ferredoxin-like subunit of the core to NAD+. This subunit also contains FAD and exhibits transhydrogenase activity.

Caption: Logical structure of the Phenylglyoxylate:NAD+ oxidoreductase complex.

Quantitative Data

The kinetic parameters of the Phenylglyoxylate:NAD+ oxidoreductase from Azoarcus evansii have been determined, providing insight into its substrate specificity and catalytic efficiency.

| Substrate | Michaelis Constant (Km) |

| Phenylglyoxylate | 45 µM |

| Coenzyme A (CoA) | 55 µM |

Data sourced from Hirsch et al. (1998).

The enzyme exhibits a high specificity for phenylglyoxylate. It can oxidize 2-oxoisovalerate, but at a much lower rate (15% of the rate with phenylglyoxylate). The turnover number with benzyl viologen as the electron acceptor was 46 s⁻¹ at 37°C and an optimal pH of 8.

Experimental Protocols

The following are summarized methodologies for the key experiments that led to the characterization of Phenylglyoxylate:NAD+ oxidoreductase.

Azoarcus evansii was grown anaerobically in a mineral salt medium with nitrate as the electron acceptor. The medium was supplemented with one of the following carbon sources to induce enzyme activity: phenylalanine, phenylacetate, or phenylglyoxylate. Benzoate was used as a non-inducing control.

The purification of the oxygen-sensitive enzyme was performed under strictly anaerobic conditions. The protocol involved the following steps:

-

Cell Lysis: Bacterial cells were harvested and disrupted by sonication or French press.

-

Centrifugation: The cell lysate was centrifuged to remove cell debris.

-

Chromatography: The supernatant was subjected to a series of chromatographic steps, which likely included:

-

Anion exchange chromatography (e.g., DEAE-Sepharose)

-

Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose)

-

Gel filtration chromatography for size-based separation and determination of native molecular mass.

-

The activity of Phenylglyoxylate:NAD+ oxidoreductase was measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at a specific wavelength (typically 340 nm). The reaction mixture contained:

-

Buffer at optimal pH (e.g., pH 8.0)

-

Phenylglyoxylate (substrate)

-

Coenzyme A (cosubstrate)

-

NAD+ (electron acceptor)

-

The purified enzyme fraction

The reaction was initiated by the addition of the enzyme, and the change in absorbance over time was recorded.

Caption: Workflow for the purification and characterization of Phenylglyoxylate:NAD+ oxidoreductase.

Conclusion and Future Directions

The discovery and characterization of the enzymatic reaction involving this compound in Azoarcus evansii have been instrumental in understanding the anaerobic degradation of aromatic compounds in bacteria. The key enzyme, Phenylglyoxylate:NAD+ oxidoreductase, represents a potential target for metabolic engineering and drug development. Future research could focus on:

-

Structural Biology: Elucidating the high-resolution crystal structure of the enzyme complex to understand its catalytic mechanism in greater detail.

-

Inhibitor Screening: Identifying specific inhibitors of this enzyme could have applications in controlling bacterial growth in specific anaerobic environments.

-

Biocatalysis: Exploring the potential of this enzyme in biocatalytic applications for the synthesis of novel compounds.

-

Prevalence in Other Organisms: Investigating the presence and role of this pathway in other bacterial species and its ecological significance.

This guide provides a foundational understanding of this compound's role in bacterial metabolism, offering a starting point for further investigation and application in various scientific and industrial fields.

References

The Central Role of Phenylglyoxylyl-CoA in the Anaerobic Metabolism of Aromatic Compounds in Thauera aromatica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thauera aromatica is a model organism for studying the anaerobic degradation of aromatic compounds, a process of significant environmental and biotechnological importance. A key intermediate in the anaerobic catabolism of phenylalanine and phenylacetate in this bacterium is phenylglyoxylyl-CoA. This technical guide provides an in-depth overview of the function of this compound in Thauera aromatica, detailing the metabolic pathways, enzymatic reactions, and available experimental data. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this metabolic node.

Metabolic Pathway of this compound

Under anaerobic conditions, Thauera aromatica utilizes a sophisticated pathway to convert aromatic compounds like phenylalanine and phenylacetate into benzoyl-CoA, a central metabolite that then enters a ring-reduction pathway. This compound is a critical intermediate in this "upper pathway."

The degradation of phenylalanine is initiated by a transamination to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde and subsequent oxidation to phenylacetate. Phenylacetate is then activated to its coenzyme A thioester, phenylacetyl-CoA.[1][2]

The core reactions involving this compound are:

-

Formation: Phenylacetyl-CoA is oxidized to this compound. This α-oxidation is catalyzed by the membrane-bound enzyme phenylacetyl-CoA:acceptor oxidoreductase .[1][3]

-

Conversion: this compound is then oxidatively decarboxylated to benzoyl-CoA and CO2. This reaction is catalyzed by phenylglyoxylate:acceptor oxidoreductase .[1]

The resulting benzoyl-CoA is then further metabolized through the central benzoyl-CoA pathway, which involves ring reduction and subsequent β-oxidation-like reactions.

Signaling Pathway Diagram

Caption: Anaerobic degradation pathway of phenylalanine to benzoyl-CoA in Thauera aromatica.

Data Presentation

Quantitative data on the kinetics of enzymes in the this compound pathway in Thauera aromatica are not extensively available in the form of structured tables in the reviewed literature. However, specific enzyme activities under different growth conditions have been reported and are summarized below.

Table 1: Specific Activities of Enzymes Involved in this compound Metabolism in Thauera aromatica

| Enzyme | Growth Substrate | Specific Activity (nmol min⁻¹ mg protein⁻¹) | Reference |

| Phenylacetyl-CoA:acceptor oxidoreductase | Phenylalanine | Induced | |

| Phenylacetyl-CoA:acceptor oxidoreductase | Phenylacetate | Induced | |

| Phenylacetyl-CoA:acceptor oxidoreductase | Phenylglyoxylate | Low activity | |

| Phenylacetyl-CoA:acceptor oxidoreductase | Benzoate | Virtually absent | |

| Phenylglyoxylate:acceptor oxidoreductase | Phenylalanine | Induced |

Table 2: Substrate Degradation Rates by Whole Cells of Thauera aromatica AR-1

| Growth Substrate (2 mM) | Assay Substrate (1 mM) | Specific Degradation Rate (nmol min⁻¹ (mg cell dry matter)⁻¹) | Reference |

| Protocatechuate | Protocatechuate | 8.5 | |

| Protocatechuate | Benzoate | 4.8 | |

| 3,5-DHB | Protocatechuate | 7.8 |

Note: While not directly measuring this compound related enzyme activities, this table provides context on the metabolic capabilities of T. aromatica under different anaerobic growth conditions.

Table 3: Kinetic Parameters of Phenylglyoxylate:acceptor Oxidoreductase from Azoarcus evansii

| Substrate | K_m_ (µM) |

| Phenylglyoxylate | 45 |

| Coenzyme A | 55 |

Experimental Protocols

Detailed, step-by-step experimental protocols are not fully elaborated in the available literature. However, based on the methodologies described, the following outlines can be provided.

Cultivation of Thauera aromatica for Induction of Phenylglyoxylate Pathway Enzymes

-

Organism: Thauera aromatica K172 (DSM 6984) or strain AR-1 (DSM 11528).

-

Medium: Anaerobic mineral salt medium.

-

Carbon and Energy Source: Phenylalanine (e.g., 2-5 mM) or phenylacetate to induce the pathway.

-

Electron Acceptor: Nitrate (e.g., 10-20 mM KNO₃).

-

Growth Conditions: Anoxic, at 28-30°C in the dark. For larger cultures, substrates can be fed continuously to maintain optimal concentrations.

-

Cell Harvesting: Cells are harvested by centrifugation, washed, and can be stored frozen for later preparation of cell extracts.

Preparation of Cell Extracts

-

Cell Lysis: Frozen cell pellets are resuspended in an appropriate buffer (e.g., Tris-HCl or phosphate buffer) and lysed by methods such as French press or sonication under anaerobic conditions.

-

Fractionation: To separate the membrane-bound phenylacetyl-CoA:acceptor oxidoreductase, ultracentrifugation (e.g., at 100,000 x g) is performed. The resulting pellet contains the membrane fraction, while the supernatant is the soluble fraction containing phenylglyoxylate:acceptor oxidoreductase.

Enzyme Assay: Phenylacetyl-CoA:acceptor Oxidoreductase

This assay is based on the spectrophotometric measurement of the reduction of an artificial electron acceptor.

-

Principle: The oxidation of phenylacetyl-CoA to this compound is coupled to the reduction of dichlorophenolindophenol (DCPIP), which can be monitored by the decrease in absorbance at a specific wavelength.

-

Reaction Mixture:

-

Buffer (e.g., potassium phosphate buffer, pH 7.0)

-

Detergent for solubilizing the membrane-bound enzyme (e.g., Triton X-100)

-

Phenylacetyl-CoA (substrate)

-

DCPIP (artificial electron acceptor)

-

-

Procedure:

-

The reaction is initiated by the addition of the cell membrane fraction.

-

The decrease in absorbance of DCPIP is monitored spectrophotometrically.

-

Enzyme activity is calculated based on the molar extinction coefficient of DCPIP.

-

-

Controls: Reactions without the substrate or without the enzyme extract are necessary to account for any background reactions.

Experimental Workflow for Enzyme Activity Measurement

Caption: Experimental workflow for measuring phenylacetyl-CoA:acceptor oxidoreductase activity.

Conclusion

This compound is a pivotal, yet transient, intermediate in the anaerobic degradation of phenylalanine and phenylacetate in Thauera aromatica. Its formation and subsequent conversion to benzoyl-CoA are catalyzed by a membrane-bound oxidoreductase and a soluble oxidoreductase, respectively. While the overall pathway has been elucidated, this technical guide highlights the need for further research to quantify the kinetic parameters of the involved enzymes and to detail the regulatory mechanisms governing this metabolic route. Such information will be invaluable for applications in bioremediation and for a deeper understanding of anaerobic aromatic catabolism, which could inform the development of novel antimicrobial strategies targeting these unique metabolic pathways.

References

- 1. Anaerobic metabolism of L-phenylalanine via benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anaerobic metabolism of L-phenylalanine via benzoyl-CoA in the denitrifying bacterium Thauera aromatica. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. Phenylacetyl-CoA:acceptor oxidoreductase, a new alpha-oxidizing enzyme that produces phenylglyoxylate. Assay, membrane localization, and differential production in Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylglyoxylyl-CoA: A Lynchpin in the Anaerobic Degradation of Phenylalanine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The anaerobic degradation of the essential amino acid phenylalanine is a critical biogeochemical process, distinct from its well-characterized aerobic counterpart. Central to this anaerobic catabolism is the formation and subsequent conversion of phenylglyoxylyl-CoA, a key intermediate in the pathway leading to the central metabolite benzoyl-CoA. This technical guide provides a comprehensive overview of the enzymatic steps involving this compound, detailing the associated enzymes, their kinetics, and the experimental protocols for their study. The signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this important metabolic route. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development who are investigating anaerobic aromatic compound metabolism and seeking novel enzymatic targets.

Introduction

Phenylalanine, an aromatic amino acid, is catabolized through distinct pathways under aerobic and anaerobic conditions. While aerobic degradation, primarily initiated by phenylalanine hydroxylase, has been extensively studied due to its relevance to human metabolic disorders such as phenylketonuria, the anaerobic pathways are less understood but of significant environmental and biotechnological importance. In anoxic environments, microorganisms employ a complex series of reactions to break down phenylalanine, ultimately funneling it into central anaerobic metabolic pathways. A key intermediate in this process is this compound, the formation of which represents a critical juncture in the conversion of phenylalanine to benzoyl-CoA, a common intermediate in the anaerobic degradation of many aromatic compounds[1][2]. Understanding the enzymes and reactions involved in the this compound segment of this pathway is crucial for a complete picture of anaerobic phenylalanine metabolism.

The Anaerobic Phenylalanine Degradation Pathway

Under anaerobic conditions, particularly in denitrifying bacteria such as Thauera aromatica and Azoarcus evansii, phenylalanine is degraded to benzoyl-CoA through a series of enzymatic steps. This compound is a key, albeit transient, intermediate in this pathway[1][2]. The pathway can be broadly divided into the following stages:

-

Conversion of Phenylalanine to Phenylacetate: Phenylalanine is first converted to phenylpyruvate via a transamination reaction. Phenylpyruvate is then decarboxylated to phenylacetaldehyde, which is subsequently oxidized to phenylacetate[1].

-

Activation of Phenylacetate: Phenylacetate is activated to its coenzyme A thioester, phenylacetyl-CoA, by phenylacetate-CoA ligase.

-

α-Oxidation of Phenylacetyl-CoA to this compound: Phenylacetyl-CoA undergoes an α-oxidation to yield this compound. This reaction is catalyzed by phenylacetyl-CoA:acceptor oxidoreductase.

-

Oxidative Decarboxylation to Benzoyl-CoA: this compound is then oxidatively decarboxylated to form benzoyl-CoA and CO2, a reaction catalyzed by phenylglyoxylate:acceptor oxidoreductase.

This pathway effectively channels phenylalanine into the central benzoyl-CoA degradation pathway, which is a common strategy for the anaerobic catabolism of a wide range of aromatic compounds.

Signaling Pathway Diagram

References

The Central Role of Phenylglyoxylyl-CoA in the Anaerobic Phenylacetate Catabolic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a key area of research for bioremediation and industrial biotechnology. Phenylacetate, a common intermediate in the breakdown of various aromatic compounds, including the amino acid phenylalanine and environmental pollutants like styrene, is catabolized through distinct pathways under anaerobic conditions. A pivotal, yet often overlooked, intermediate in this process is phenylglyoxylyl-CoA. This technical guide provides an in-depth exploration of the enzymatic steps involving this compound in the anaerobic phenylacetate catabolic pathway, focusing on the quantitative data, experimental protocols, and the underlying biochemical logic. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this metabolic route.

The Anaerobic Phenylacetate Catabolic Pathway: An Overview

Under anaerobic conditions, particularly in denitrifying bacteria such as Thauera aromatica and Azoarcus evansii, the catabolism of phenylacetate proceeds via a pathway that is distinct from the well-characterized aerobic route. The initial activation of phenylacetate to phenylacetyl-CoA is a common step in both pathways. However, the subsequent anaerobic strategy involves an α-oxidation of the side chain of phenylacetyl-CoA to form this compound, which is then further metabolized to the central intermediate benzoyl-CoA.[1]

Key Enzymes and Reactions Involving this compound

The core of the anaerobic phenylacetate pathway, as it pertains to this compound, is governed by two key enzymes:

-

Phenylacetyl-CoA Dehydrogenase (EC 1.17.5.1): This enzyme catalyzes the oxidation of phenylacetyl-CoA to this compound. It is a membrane-bound, molybdenum-iron-sulfur protein.[2][3] The reaction can be summarized as follows:

Phenylacetyl-CoA + H₂O + Acceptor → this compound + Reduced Acceptor

-

Phenylglyoxylate:NAD+ Oxidoreductase (CoA benzoylating) (EC 1.2.1.58): This complex, oxygen-sensitive enzyme catalyzes the oxidative decarboxylation of phenylglyoxylate (formed from the hydrolysis of this compound) to benzoyl-CoA.[1] The reaction is as follows:

Phenylglyoxylate + NAD⁺ + CoA → Benzoyl-CoA + CO₂ + NADH

There is also evidence for a Phenylacetyl-CoA Hydrolase (EC 3.1.2.25) that can hydrolyze this compound to phenylglyoxylate and CoA.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of this compound.

Table 1: Properties of Phenylglyoxylate:NAD+ Oxidoreductase (CoA benzoylating) from Azoarcus evansii[1]

| Property | Value |

| Subunit Composition | α₂β₂γ₂δ₂ε₂ |

| Subunit Molecular Masses | ~50 kDa, ~48 kDa, ~43 kDa, ~24 kDa, ~11.5 kDa |

| Native Molecular Mass | 370 kDa |

| Cofactors | 35 ± 4 mol Fe, 36 ± 4 mol acid-labile sulfur, 1.1 ± 0.2 mol FAD per mol of enzyme |

| Optimal pH | 8.0 |

| Turnover Number (with benzyl viologen) | 46 s⁻¹ at 37°C |

| Kₘ for Phenylglyoxylate | 45 µM |

| Kₘ for Coenzyme A | 55 µM |

Table 2: Substrate Specificity of Phenylglyoxylate:NAD+ Oxidoreductase (CoA benzoylating) from Azoarcus evansii

| Substrate | Relative Activity (%) |

| Phenylglyoxylate | 100 |

| 2-Oxoisovalerate | 15 |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound metabolism. These protocols are compiled from published literature and are intended to serve as a guide for researchers.

Preparation of Cell-Free Extracts from Anaerobic Bacteria

Objective: To prepare active cell-free extracts from anaerobically grown bacteria (e.g., Thauera aromatica, Azoarcus evansii) for enzyme assays.

Materials:

-

Anaerobically grown bacterial cell paste

-

Anaerobic glove box or chamber

-

French press or sonicator

-

Ultracentrifuge

-

Anaerobic buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 2 mM dithiothreitol [DTT] and 2 mM MgCl₂)

Procedure:

-

Perform all steps under strictly anaerobic conditions in a glove box.

-

Resuspend the cell paste in the anaerobic buffer.

-

Disrupt the cells by passing them through a French press at 137 MPa or by sonication.

-

Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes) to remove cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 1 hour) to separate the membrane fraction from the soluble fraction (cytosol).

-

The supernatant is the soluble cell-free extract. The pellet contains the membrane fraction.

Enzyme Assay for Phenylacetyl-CoA Dehydrogenase

Objective: To determine the activity of phenylacetyl-CoA dehydrogenase by monitoring the reduction of an artificial electron acceptor.

Materials:

-

Membrane fraction from anaerobic cell-free extract

-

Anaerobic cuvettes

-

Spectrophotometer

-

Anaerobic buffer

-

Phenylacetyl-CoA (substrate)

-

Artificial electron acceptor (e.g., benzyl viologen)

Procedure:

-

Prepare a reaction mixture in an anaerobic cuvette containing anaerobic buffer and the artificial electron acceptor.

-

Add the membrane fraction containing the enzyme to the cuvette.

-

Initiate the reaction by adding phenylacetyl-CoA.

-

Monitor the reduction of the electron acceptor spectrophotometrically at an appropriate wavelength (e.g., 578 nm for benzyl viologen).

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the reduced acceptor.

Purification of Phenylglyoxylate:NAD+ Oxidoreductase (CoA benzoylating)

Objective: To purify the phenylglyoxylate:NAD+ oxidoreductase from the soluble fraction of Azoarcus evansii. This protocol is a generalized procedure based on the methods described by Hirsch et al. (1998).

Materials:

-

Soluble cell-free extract from Azoarcus evansii grown anaerobically on phenylacetate.

-

Chromatography equipment (e.g., FPLC or HPLC system).

-

Anion-exchange column (e.g., Q-Sepharose).

-

Hydrophobic interaction column (e.g., Phenyl-Sepharose).

-

Gel filtration column (e.g., Superdex 200).

-

Anaerobic buffers for chromatography.

Procedure:

-

Anion-Exchange Chromatography:

-

Load the soluble cell-free extract onto an anion-exchange column equilibrated with a low-salt anaerobic buffer.

-

Wash the column to remove unbound proteins.

-

Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).

-

Collect fractions and assay for phenylglyoxylate:NAD+ oxidoreductase activity.

-

-

Hydrophobic Interaction Chromatography:

-

Pool the active fractions from the anion-exchange step and add ammonium sulfate to a final concentration that promotes binding to the hydrophobic interaction column (e.g., 1 M).

-

Load the sample onto the column equilibrated with a high-salt buffer.

-

Elute the enzyme with a decreasing salt gradient.

-

Collect fractions and assay for activity.

-

-

Gel Filtration Chromatography:

-

Concentrate the active fractions from the previous step.

-

Load the concentrated sample onto a gel filtration column to separate proteins based on size.

-

Elute with an anaerobic buffer.

-

Collect fractions and assay for activity. The purified enzyme should elute as a single peak.

-

Enzyme Assay for Phenylglyoxylate:NAD+ Oxidoreductase (CoA benzoylating)

Objective: To determine the activity of phenylglyoxylate:NAD+ oxidoreductase by monitoring the formation of NADH.

Materials:

-

Purified enzyme or cell-free extract

-

Anaerobic cuvettes

-

Spectrophotometer

-

Anaerobic buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Phenylglyoxylate (substrate)

-

NAD⁺ (cofactor)

-

Coenzyme A (substrate)

Procedure:

-

Prepare a reaction mixture in an anaerobic cuvette containing anaerobic buffer, NAD⁺, and Coenzyme A.

-

Add the enzyme solution to the cuvette.

-

Initiate the reaction by adding phenylglyoxylate.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Visualizations

The following diagrams illustrate the anaerobic phenylacetate catabolic pathway and a typical experimental workflow for enzyme purification.

Caption: Anaerobic phenylacetate catabolic pathway.

Caption: General workflow for enzyme purification.

Conclusion

This compound is a key intermediate in the anaerobic degradation of phenylacetate, linking the initial activation of the aromatic acid to the central metabolite benzoyl-CoA. The enzymes responsible for its formation and conversion, phenylacetyl-CoA dehydrogenase and phenylglyoxylate:NAD+ oxidoreductase (CoA benzoylating), represent potential targets for biotechnological applications, including bioremediation and the synthesis of valuable chemicals. This technical guide provides a comprehensive overview of the current knowledge on this part of the pathway, offering valuable quantitative data and experimental protocols to aid researchers in this field. Further investigation into the structure and mechanism of these enzymes will undoubtedly uncover new insights into the remarkable metabolic capabilities of anaerobic microorganisms.

References

- 1. Structural Organization of Enzymes of the Phenylacetate Catabolic Hybrid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylglyoxylate:NAD+ oxidoreductase (CoA benzoylating), a new enzyme of anaerobic phenylalanine metabolism in the denitrifying bacterium Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deconstructing Cell-Free Extract Preparation for in Vitro Activation of Transcriptional Genetic Circuitry - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Synthesis of Phenylglyoxylyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the enzymatic production of Phenylglyoxylyl-CoA, a key intermediate in the anaerobic metabolism of aromatic compounds. This document provides a comprehensive overview of the primary enzyme responsible for its synthesis, its catalytic mechanism, and detailed experimental protocols for its study. All quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams.

Executive Summary

The primary enzyme identified for the direct production of this compound is Phenylacetyl-CoA dehydrogenase (EC 1.17.5.1). This enzyme catalyzes the α-oxidation of phenylacetyl-CoA to yield this compound. Found in denitrifying bacteria such as Thauera aromatica, this membrane-bound molybdenum-iron-sulfur protein plays a crucial role in the anaerobic degradation pathway of phenylalanine and phenylacetate.[1][2] The subsequent enzymatic hydrolysis of the product by this compound hydrolase presents a potential challenge for accumulation, necessitating strategies for its inhibition or removal in preparative applications.[3]

Phenylacetyl-CoA Dehydrogenase: The Key Enzyme

Phenylacetyl-CoA dehydrogenase is a highly specific enzyme, utilizing phenylacetyl-CoA as its substrate to catalyze the formation of this compound. This section details the properties and reaction characteristics of this pivotal enzyme.

Enzymatic Reaction and Properties

The enzyme facilitates the following reaction:

Phenylacetyl-CoA + H₂O + 2 Quinone → this compound + 2 Quinol

The oxygen atom incorporated into the this compound molecule is derived from water, not molecular oxygen.

Table 1: General Properties of Phenylacetyl-CoA Dehydrogenase from Thauera aromatica

| Property | Description | References |

| EC Number | 1.17.5.1 | |

| Systematic Name | Phenylacetyl-CoA:quinone oxidoreductase | |

| Other Names | Phenylacetyl-CoA:acceptor oxidoreductase | |

| Source Organism | Thauera aromatica | |

| Cellular Location | Membrane-bound | |

| Prosthetic Groups | Molybdenum, Iron-Sulfur clusters | |

| Oxygen Sensitivity | The enzyme itself is reported to be quite oxygen-insensitive. |

Substrate and Acceptor Specificity

The dehydrogenase exhibits a high degree of specificity for its substrate.

Table 2: Substrate and Electron Acceptor Specificity

| Substrate/Acceptor | Activity | References |

| Phenylacetyl-CoA | Primary Substrate | |

| Phenylacetate | No activity | |

| Acetyl-CoA | No activity | |

| Benzoyl-CoA | No activity | |

| Propanoyl-CoA | No activity | |

| Crotonyl-CoA | No activity | |

| Succinyl-CoA | No activity | |

| 3-Hydroxybenzoyl-CoA | No activity | |

| Ubiquinone | Likely physiological electron acceptor | |

| Duroquinone | Can act as an electron acceptor | |

| Menaquinone | Can act as an electron acceptor | |

| 2,6-Dichlorophenolindophenol (DCPIP) | Artificial electron acceptor for assays |

Experimental Protocols

This section provides detailed methodologies for the assay and study of Phenylacetyl-CoA dehydrogenase activity.

Spectrophotometric Assay for Phenylacetyl-CoA Dehydrogenase Activity

This protocol is adapted from the methods described for the enzyme from Thauera aromatica.

Objective: To quantitatively measure the activity of Phenylacetyl-CoA dehydrogenase by monitoring the reduction of an artificial electron acceptor, DCPIP.

Materials:

-

Cell membrane fraction containing Phenylacetyl-CoA dehydrogenase

-

Triton X-100

-

Potassium phosphate buffer (pH 7.0)

-

Phenylacetyl-CoA (substrate)

-

2,6-Dichlorophenolindophenol (DCPIP)

-

Spectrophotometer capable of measuring absorbance at 600 nm

Procedure:

-

Enzyme Solubilization:

-

Resuspend the cell membrane fraction in potassium phosphate buffer.

-

Add Triton X-100 to a final concentration of 1% (w/v) to solubilize the membrane-bound enzyme.

-

Incubate on ice for 30 minutes with gentle stirring.

-

Centrifuge at high speed (e.g., 100,000 x g) to pellet insoluble material. The supernatant contains the solubilized enzyme.

-

-

Assay Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing:

-

Potassium phosphate buffer

-

DCPIP solution

-

Solubilized enzyme preparation

-

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding Phenylacetyl-CoA to the cuvette.

-

Immediately begin monitoring the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

-

Record the change in absorbance over time.

-

-

Calculation of Enzyme Activity:

-

Calculate the rate of DCPIP reduction using its molar extinction coefficient.

-

One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the specified conditions.

-

Signaling Pathways and Workflows

The following diagrams illustrate the biochemical pathway for this compound production and a typical experimental workflow for enzyme activity determination.

Caption: Biochemical pathway of this compound synthesis.

Caption: Workflow for Phenylacetyl-CoA dehydrogenase assay.

Alternative and Related Enzymatic Activities

While Phenylacetyl-CoA dehydrogenase is the direct route to this compound, another enzyme is pertinent to the metabolism of its precursor, phenylglyoxylate.

Phenylglyoxylate:NAD+ Oxidoreductase (CoA benzoylating)

In the bacterium Azoarcus evansii, phenylglyoxylate:NAD+ oxidoreductase (CoA benzoylating) catalyzes the oxidative decarboxylation of phenylglyoxylate to benzoyl-CoA.

Reaction: Phenylglyoxylate + CoA + NAD⁺ → Benzoyl-CoA + CO₂ + NADH + H⁺

While this reaction degrades phenylglyoxylate, its study provides insights into the enzymatic handling of this α-keto acid.

Table 3: Properties of Phenylglyoxylate:NAD+ Oxidoreductase from Azoarcus evansii

| Property | Description | References |

| Source Organism | Azoarcus evansii | |

| Substrates | Phenylglyoxylate, Coenzyme A, NAD⁺ | |

| Products | Benzoyl-CoA, CO₂, NADH | |

| Km (Phenylglyoxylate) | 45 µM | |

| Km (Coenzyme A) | 55 µM | |

| Turnover number (with benzyl viologen) | 46 s⁻¹ at 37°C | |

| Optimal pH | 8.0 |

Conclusion

The enzymatic synthesis of this compound is primarily achieved through the action of Phenylacetyl-CoA dehydrogenase. This guide provides the foundational knowledge for researchers to explore this enzyme and its potential applications. The detailed protocols and pathway diagrams serve as a starting point for further investigation into the anaerobic metabolism of aromatic compounds and the production of valuable biochemical intermediates. Understanding the interplay with downstream enzymes like this compound hydrolase is critical for developing strategies to optimize the yield of this compound.

References

- 1. Phenylacetyl-CoA:acceptor oxidoreductase, a new alpha-oxidizing enzyme that produces phenylglyoxylate. Assay, membrane localization, and differential production in Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylacetyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. enzyme-database.org [enzyme-database.org]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Phenylglyoxylyl-CoA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis of Phenylglyoxylyl-CoA, a crucial intermediate in various biochemical pathways and a valuable tool for enzyme mechanism studies. This document details the most common and effective synthesis methods, complete with experimental protocols, quantitative data, and visual guides to the underlying chemical processes.

Introduction

This compound, also known as benzoylformyl-CoA, is the coenzyme A thioester of phenylglyoxylic acid. Its α-keto acyl structure makes it a substrate for various enzymes, including those involved in amino acid metabolism and the biosynthesis of natural products. The synthesis of this compound is essential for in vitro biochemical assays, inhibitor screening, and the development of novel therapeutic agents. This document outlines two primary chemical synthesis methods: the Mixed Carbonic Anhydride method and the Carbodiimide-mediated coupling method.

Chemical Synthesis Methods

Two robust methods for the chemical synthesis of this compound are presented below. The choice of method may depend on the availability of reagents, desired scale, and laboratory preferences.

Method 1: Mixed Carbonic Anhydride Synthesis

This method involves the activation of the carboxylic acid of phenylglyoxylic acid with a chloroformate, typically ethyl chloroformate or isobutyl chloroformate, to form a mixed carbonic anhydride. This activated intermediate then readily reacts with the thiol group of Coenzyme A to form the desired thioester.

Logical Workflow for Mixed Carbonic Anhydride Synthesis:

Caption: Workflow for this compound synthesis via the mixed carbonic anhydride method.

Experimental Protocol: Mixed Carbonic Anhydride Method

-

Preparation of Activated Phenylglyoxylic Acid:

-

Dissolve phenylglyoxylic acid (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -15°C in a dry ice/acetone bath.

-

Add N-methylmorpholine (1.1 equivalents) dropwise while maintaining the temperature.

-

Add isobutyl chloroformate (1.1 equivalents) dropwise and stir the reaction mixture for 15 minutes at -15°C. A white precipitate of N-methylmorpholine hydrochloride will form.

-

-

Coupling with Coenzyme A:

-

In a separate flask, dissolve Coenzyme A (1.0 equivalent) in cold, degassed water.

-

Adjust the pH of the Coenzyme A solution to 7.5-8.0 with a dilute solution of lithium hydroxide.

-

Add the cold Coenzyme A solution to the mixed anhydride suspension prepared in step 1.

-

Rinse the Coenzyme A flask with a small amount of THF/water and add it to the reaction mixture.

-

Stir the reaction vigorously for 15 minutes at 0°C.

-

-

Work-up and Purification:

-

Monitor the reaction progress by checking for the disappearance of free thiol using Ellman's reagent (DTNB).

-

Once the reaction is complete, acidify the mixture to pH 3-4 with dilute HCl.

-

Concentrate the solution under reduced pressure to remove the organic solvent.

-

Purify the this compound from the aqueous solution using solid-phase extraction (SPE) with a C18 cartridge or by preparative reverse-phase HPLC.

-

Lyophilize the purified fractions to obtain this compound as a white powder.

-

Method 2: Carbodiimide-Mediated Coupling

This approach utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid of phenylglyoxylic acid. The activated species, an O-acylisourea intermediate, then reacts with Coenzyme A. The use of an additive like N-hydroxysuccinimide (NHS) can improve yields by forming a more stable active ester intermediate.

Signaling Pathway for Carbodiimide-Mediated Synthesis:

Application Note: HPLC Analysis of Phenylglyoxylyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylglyoxylyl-CoA is an activated acyl-thioester that plays a role in xenobiotic metabolism. Notably, its precursor, phenylglyoxylic acid, is a major metabolite of styrene, an industrial solvent with known neurotoxic effects.[1][2] Accurate quantification of this compound is crucial for toxicological studies, understanding metabolic pathways, and in the development of therapeutic interventions for exposure to aromatic hydrocarbons. This application note provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Principle

This method utilizes RP-HPLC to separate this compound from other cellular components. The separation is achieved on a C18 stationary phase, which retains analytes based on their hydrophobicity. A gradient elution with a polar mobile phase (an aqueous buffer) and a less polar organic modifier (acetonitrile or methanol) is employed to resolve this compound. Detection is performed by monitoring the UV absorbance of the eluent. Coenzyme A and its derivatives exhibit a strong absorbance at approximately 260 nm due to the adenine moiety. The phenylglyoxylyl group may contribute to absorbance at other wavelengths as well.

Experimental Protocols

1. Standard Preparation: Enzymatic Synthesis of this compound

-

Materials:

-

Phenylglyoxylic acid

-

Coenzyme A, lithium salt (CoASH)

-

ATP, magnesium salt

-

Acyl-CoA synthetase (a promiscuous bacterial or yeast enzyme is suitable)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Magnesium chloride (MgCl₂)

-

-

Procedure:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 7.5

-

10 mM MgCl₂

-

5 mM ATP

-

1 mM CoASH

-

2 mM Phenylglyoxylic acid

-

-

Initiate the reaction by adding Acyl-CoA synthetase to a final concentration of 1-5 µM.

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Monitor the reaction progress by taking aliquots and analyzing them using the HPLC method described below.

-

Once the reaction is complete, purify the this compound using solid-phase extraction or preparative HPLC.

-

Determine the concentration of the purified this compound spectrophotometrically using the molar extinction coefficient of Coenzyme A at 260 nm (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).

-

2. Sample Preparation from Biological Matrices

This is a general protocol for the extraction of short-chain acyl-CoAs from cell cultures or tissues.

-

Materials:

-

Perchloric acid (PCA), 10% (v/v)

-

Potassium carbonate (K₂CO₃), 3 M

-

Centrifuge capable of 15,000 x g at 4°C

-

-

Procedure:

-

Homogenize the cell pellet or tissue sample in ice-cold 10% PCA.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Carefully collect the supernatant.

-

Neutralize the supernatant by adding 3 M K₂CO₃ dropwise until the pH is between 6.0 and 7.0. The formation of a potassium perchlorate precipitate will be observed.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the precipitate.

-

The resulting supernatant contains the acyl-CoA esters and is ready for HPLC analysis. Filter through a 0.22 µm syringe filter before injection.

-

Data Presentation

Quantitative Data Summary

The following tables outline the proposed HPLC method and the expected performance characteristics for the analysis of this compound.

Table 1: Proposed HPLC Instrumentation and Conditions

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 100 mM Potassium Phosphate, pH 5.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min, 5% B; 5-20 min, 5-40% B; 20-25 min, 40-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B; 35-40 min, 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10-20 µL |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector |

| Detection Wavelength | 260 nm |

Table 2: Expected Performance Characteristics (Hypothetical)

| Parameter | Expected Value |

| Retention Time (tR) | 15 - 20 min |

| Limit of Detection (LOD) | ~5 pmol |

| Limit of Quantification (LOQ) | ~15 pmol |

| Linearity (r²) | > 0.995 |

| Precision (%RSD) | < 5% |

Note: These values are estimates based on the analysis of similar compounds and must be determined experimentally.

Mandatory Visualization

Diagrams of Pathways and Workflows

Caption: Metabolic activation of Styrene to this compound.

Caption: Experimental workflow for HPLC analysis of this compound.

References

- 1. The Styrene Metabolite, Phenylglyoxylic Acid, Induces Striatal-Motor Toxicity in the Rat: Influence of Dose Escalation/Reduction over Time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylglyoxylate - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. mdpi.com [mdpi.com]

- 4. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Mass Spectrometry of Phenylglyoxylyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of Phenylglyoxylyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are based on established principles for the analysis of acyl-CoA compounds and are intended to serve as a robust starting point for researchers.

Introduction

This compound is an acyl-Coenzyme A derivative formed from the condensation of phenylglyoxylic acid and Coenzyme A.[1] Acyl-CoAs are crucial intermediates in numerous metabolic pathways, and their accurate quantification is vital for understanding cellular metabolism and disease states. This protocol details the necessary steps for sample preparation, LC-MS/MS analysis, and data interpretation for this compound.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the detection and quantification of this compound.

| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| This compound | 899.144 | 392.101 | To be determined | To be determined | To be determined |

Note: The precursor ion m/z is calculated based on the molecular formula C29H40N7O18P3S. The product ion is predicted based on the characteristic neutral loss of the Coenzyme A moiety (507 Da) commonly observed for acyl-CoAs.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is designed for the extraction of this compound from biological matrices such as cell cultures or tissue homogenates.

Materials:

-

Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA)

-

Methanol

-

Acetonitrile

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >15,000 x g

Procedure:

-

For cultured cells, aspirate the media and add 1 mL of ice-cold 10% TCA to the culture plate.

-

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

For tissue samples, homogenize the tissue in an appropriate ice-cold buffer. To a known amount of homogenate, add two volumes of ice-cold 10% TCA.

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.

-

Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.

-

The samples are now ready for LC-MS/MS analysis. If not analyzing immediately, store at -80°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

-

Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 5 mM ammonium acetate in water, pH 8.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 2-10 µL.

-

Gradient:

-

0-2 min: 2% B

-

2-15 min: 2% to 80% B

-

15-20 min: 80% B

-

20.1-25 min: 2% B (re-equilibration)

-

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Spray Voltage: 4.0 kV.

-

Heater Temperature: 120°C.

-

Sheath Gas Flow: 80 (arbitrary units).

-

Auxiliary Gas Flow: 12 (arbitrary units).

-

Capillary Temperature: 280°C.

-

MRM Transition for this compound:

-

Q1 (Precursor Ion): 899.1 m/z

-

Q3 (Product Ion): 392.1 m/z

-

Collision Energy: To be optimized, typically 20-40 eV.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic context of this compound and the experimental workflow for its analysis.

Caption: Metabolic hydrolysis of this compound.

Caption: Experimental workflow for this compound analysis.

References

Application Notes & Protocols: High-Purity Phenylglyoxylyl-CoA from Enzymatic Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phenylglyoxylyl-CoA is a crucial intermediate in various biochemical pathways and serves as a substrate for numerous enzymes. Its purification from complex reaction mixtures is a critical step for accurate downstream analysis, including enzyme kinetics, structural biology, and metabolomics. These application notes provide a detailed protocol for the purification of this compound, typically synthesized enzymatically from phenylglyoxylic acid and Coenzyme A (CoA). The described method utilizes solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

Experimental Workflow

The overall process for the synthesis and purification of this compound is depicted below. The workflow begins with the enzymatic reaction, followed by quenching and initial sample cleanup, and culminates in a two-step purification process.

Caption: Workflow for this compound Synthesis and Purification.

Data Presentation

The following tables summarize the expected quantitative data from a typical purification of this compound from a 1 mL enzymatic reaction.

Table 1: Purification Summary of this compound

| Purification Step | Total Volume (mL) | This compound Conc. (µM) | Total Yield (nmol) | Purity (%) |

| Crude Reaction Mixture | 1.0 |

Application Notes and Protocols for Phenylacetyl-CoA Hydrolase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the determination of phenylacetyl-CoA hydrolase activity. This enzyme catalyzes the hydrolysis of phenylacetyl-coenzyme A (phenylacetyl-CoA) into phenylacetate and coenzyme A (CoA). The methods described herein are essential for characterizing enzyme kinetics, screening for inhibitors, and understanding its role in various metabolic pathways.

Introduction

Phenylacetyl-CoA hydrolase is a key enzyme in the catabolism of phenylalanine and other aromatic compounds. Its activity is crucial for preventing the accumulation of phenylacetyl-CoA, a potentially toxic intermediate. Accurate measurement of its enzymatic activity is vital for both basic research and the development of therapeutics targeting metabolic disorders. This document outlines three distinct methods for assaying phenylacetyl-CoA hydrolase activity: a continuous spectrophotometric assay using Ellman's reagent, a direct high-performance liquid chromatography (HPLC)-based assay, and a coupled enzyme spectrophotometric assay.

Enzymatic Reaction

The fundamental reaction catalyzed by phenylacetyl-CoA hydrolase is the cleavage of the thioester bond in phenylacetyl-CoA.

Caption: Enzymatic hydrolysis of phenylacetyl-CoA.

Experimental Protocols

Method 1: Continuous Spectrophotometric Assay with DTNB (Ellman's Reagent)

This is the most common and straightforward method, relying on the detection of the free thiol group of Coenzyme A (CoA-SH) as it is released. 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with the thiol group to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product with a maximum absorbance at 412 nm.[1][2][3][4]

Caption: Workflow for the DTNB-based spectrophotometric assay.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM sodium phosphate buffer, pH 7.5, containing 1 mM EDTA.

-

DTNB Stock Solution: 10 mM DTNB in assay buffer. Store protected from light.

-

Phenylacetyl-CoA Stock Solution: 10 mM phenylacetyl-CoA in deionized water. Store in aliquots at -80°C.

-

Enzyme Solution: Purified or partially purified phenylacetyl-CoA hydrolase diluted in assay buffer to the desired concentration.

-

-

Assay Procedure:

-

Set up a 1 mL reaction in a cuvette.

-

Add the following to the cuvette:

-

880 µL of Assay Buffer

-

100 µL of 10 mM DTNB stock solution (final concentration 1 mM)

-

10 µL of enzyme solution

-

-

Mix by inversion and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes to establish a baseline.

-

Initiate the reaction by adding 10 µL of 10 mM phenylacetyl-CoA stock solution (final concentration 100 µM).

-

Immediately start monitoring the increase in absorbance at 412 nm for 5-10 minutes.

-

The rate of reaction is calculated using the molar extinction coefficient of TNB²⁻, which is 14,150 M⁻¹cm⁻¹.[4]

-

-

Controls:

-

No Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer to measure the rate of non-enzymatic hydrolysis of phenylacetyl-CoA.

-

No Substrate Control: Replace the phenylacetyl-CoA solution with an equal volume of deionized water to measure any background reactions.

-

Method 2: HPLC-Based Assay

This method directly measures the decrease in the substrate (phenylacetyl-CoA) and the increase in the products (phenylacetate and CoA) over time. It is highly specific and sensitive, making it suitable for detailed kinetic studies and for use with crude enzyme preparations.

Caption: Workflow for the HPLC-based assay.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM sodium phosphate buffer, pH 7.5.

-

Phenylacetyl-CoA Stock Solution: 10 mM phenylacetyl-CoA in deionized water.

-

Enzyme Solution: Phenylacetyl-CoA hydrolase in assay buffer.

-

Stop Solution: 10% (v/v) trifluoroacetic acid (TFA) or another suitable acid.

-

-

Assay Procedure:

-

Set up a reaction mixture (e.g., 200 µL) containing assay buffer, enzyme, and phenylacetyl-CoA at desired concentrations.

-

Incubate the reaction at the desired temperature.

-

At specific time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot (e.g., 50 µL) and add it to an equal volume of stop solution.

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in a buffer such as 50 mM potassium phosphate, pH 5.3.

-

Detection: UV detector at 260 nm (for CoA and phenylacetyl-CoA) and 220 nm (for phenylacetate).

-

Quantification: Determine the concentrations of substrate and products by comparing peak areas to a standard curve of known concentrations.

-

Method 3: Coupled Enzyme Spectrophotometric Assay

This method couples the production of CoA to a subsequent enzymatic reaction that results in a change in NADH or NADPH absorbance at 340 nm. While more complex to set up, it can be very sensitive. An example involves coupling the reaction to the pyruvate dehydrogenase complex, but a simpler approach for the reverse reaction (ligase activity) has been described and can be adapted. For the hydrolase, a direct coupling is less common, but a possible theoretical workflow is presented.

Caption: General workflow for a coupled enzyme assay.

Protocol (Conceptual):

This protocol is based on the principle of coupling CoA release to a reaction that consumes NADH.

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂.

-

Reactants: ATP, phosphoenolpyruvate (PEP), NADH.

-

Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

Substrate: Phenylacetate.

-

Enzyme: Phenylacetyl-CoA ligase (as a conceptual counterpart to the hydrolase).

-

-

Assay Principle (for Ligase):

-

Phenylacetate + CoA + ATP → Phenylacetyl-CoA + AMP + PPi (catalyzed by Phenylacetyl-CoA ligase).

-

The formation of AMP is coupled to the regeneration of ATP, which consumes NADH:

-

AMP + ATP ↔ 2 ADP (Myokinase)

-

2 ADP + 2 PEP → 2 ATP + 2 Pyruvate (Pyruvate Kinase)

-

2 Pyruvate + 2 NADH + 2 H⁺ → 2 Lactate + 2 NAD⁺ (Lactate Dehydrogenase)

-

-

The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

-

Data Presentation

The following tables summarize representative kinetic data for enzymes related to phenylacetyl-CoA metabolism. Note that specific values for phenylacetyl-CoA hydrolase may vary depending on the source of the enzyme and assay conditions.

Table 1: Kinetic Parameters of Phenylacetate-Activating Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Phenylacetate-CoA Ligase | Azoarcus evansii | Phenylacetate | 14 | 40 | 2.8 x 106 | |

| Phenylacetate-CoA Ligase | Azoarcus evansii | ATP | 60 | - | - | |

| Phenylacetate-CoA Ligase | Azoarcus evansii | CoA | 45 | - | - | |

| PaaI Thioesterase | Acinetobacter sp. ADP1 | Phenylacetyl-CoA | - | - | 1 x 104 | |

| PaaI Thioesterase | Escherichia coli | Phenylacetyl-CoA | - | - | 4 x 104 |

Table 2: Comparison of Assay Methods

| Feature | DTNB Spectrophotometric Assay | HPLC-Based Assay | Coupled Enzyme Assay |

| Principle | Measures CoA-SH release | Direct measurement of substrate and products | Indirect measurement via a coupled reaction |

| Detection | Absorbance at 412 nm | UV absorbance (e.g., 260 nm) | Absorbance at 340 nm |

| Throughput | High | Low to Medium | High |

| Sensitivity | Moderate | High | High |

| Cost | Low | High | Moderate |

| Advantages | Simple, continuous, real-time | Highly specific, detailed kinetics | Continuous, sensitive |

| Disadvantages | Potential for interference by other thiols | Time-consuming, requires specialized equipment | Complex to set up, potential for interference with coupling enzymes |

Troubleshooting

-

High Background in DTNB Assay: This may be due to the presence of reducing agents in the enzyme preparation or non-enzymatic hydrolysis of the substrate. Run appropriate controls and consider dialyzing the enzyme preparation.

-

No Activity Detected: Ensure all reagents are at the correct concentration and pH. Check the activity of the enzyme with a known active batch. The substrate may have degraded; use fresh or properly stored phenylacetyl-CoA.

-

Non-linear Reaction Rate: This could be due to substrate depletion, product inhibition, or enzyme instability. Use a lower enzyme concentration or measure the initial rate over a shorter time period.

By following these detailed protocols and considering the comparative data, researchers can effectively develop and implement robust assays for phenylacetyl-CoA hydrolase activity, facilitating further discoveries in metabolism and drug development.

References

- 1. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous quantification of coenzyme A and its salvage pathway intermediates in in vitro and whole cell-sourced samples - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00192D [pubs.rsc.org]

- 3. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ellman's reagent - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Utilizing Phenylglyoxylyl-CoA as a Substrate in Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglyoxylyl-CoA is a critical intermediate in the anaerobic metabolism of phenylalanine, particularly in denitrifying bacteria such as Thauera aromatica. This thioester serves as a substrate for a cascade of enzymes that ultimately convert phenylalanine to benzoyl-CoA, a central metabolite in anaerobic aromatic compound degradation. Understanding the kinetics of enzymes that interact with this compound is essential for elucidating the mechanisms of this metabolic pathway and for potential applications in bioremediation and biocatalysis. These notes provide detailed protocols for the enzymatic synthesis of this compound and for the kinetic characterization of key enzymes that utilize it as a substrate.

Key Enzymes in this compound Metabolism

The primary enzymes involved in the transformation of and downstream from this compound in the anaerobic phenylalanine degradation pathway are:

-

Phenylacetyl-CoA Dehydrogenase (EC 1.17.5.1): This enzyme catalyzes the oxidation of phenylacetyl-CoA to this compound.

-

This compound Hydrolase (EC 3.1.2.25): This hydrolase catalyzes the conversion of this compound to phenylglyoxylate and Coenzyme A (CoA).

-

Phenylglyoxylate:NAD+ Oxidoreductase (CoA benzoylating): This enzyme utilizes phenylglyoxylate (the product of this compound hydrolysis) and CoA to produce benzoyl-CoA.

Data Presentation: Enzyme Kinetic Parameters

| Enzyme | EC Number | Substrate(s) | Km (µM) | Vmax or kcat | Source Organism |

| Phenylacetyl-CoA Dehydrogenase | 1.17.5.1 | Phenylacetyl-CoA, H₂O, Quinone | Not Reported | Not Reported | Thauera aromatica |

| This compound Hydrolase | 3.1.2.25 | This compound, H₂O | Not Reported | Not Reported | Thauera aromatica |

| Phenylglyoxylate:NAD+ Oxidoreductase (CoA benzoylating) | Not Assigned | Phenylglyoxylate, Coenzyme A | 45 (for Phenylglyoxylate), 55 (for CoA) | 46 s⁻¹ (turnover number) | Azoarcus evansii |

Experimental Protocols

Protocol 1: Synthesis of this compound

Principle:

This compound can be synthesized from phenylacetyl-CoA using a crude or purified preparation of Phenylacetyl-CoA dehydrogenase. The reaction involves the oxidation of phenylacetyl-CoA in the presence of an artificial electron acceptor.

Materials:

-

Phenylacetyl-CoA

-

Phenylacetyl-CoA dehydrogenase (purified or cell-free extract from Thauera aromatica grown anaerobically on phenylalanine)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Dichlorophenolindophenol (DCIP) as an artificial electron acceptor

-

HPLC system for purification and quantification

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 1 mM phenylacetyl-CoA, and 100 µM DCIP.

-

Initiate the reaction by adding Phenylacetyl-CoA dehydrogenase.

-

Monitor the reduction of DCIP spectrophotometrically at 600 nm.

-

Once the reaction reaches completion (no further change in absorbance), stop the reaction by acidification (e.g., with 1 M HCl to a final concentration of 50 mM).

-

Purify this compound from the reaction mixture using reverse-phase HPLC. A C18 column is suitable, with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

-

Monitor the elution profile at 260 nm (for the adenine ring of CoA) and a wavelength corresponding to the phenylglyoxylyl moiety.

-

Collect the fractions containing this compound, pool them, and lyophilize.

-

Determine the concentration of the purified this compound using the molar extinction coefficient of CoA at 260 nm.

Protocol 2: Kinetic Analysis of this compound Hydrolase

Principle:

The activity of this compound hydrolase can be determined by measuring the rate of CoA release from this compound. A continuous spectrophotometric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a colored product, can be employed.

Materials:

-

Purified this compound hydrolase

-

Synthesized this compound

-

Tris-HCl buffer (50 mM, pH 8.0)

-

DTNB solution (10 mM in buffer)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing 50 mM Tris-HCl buffer (pH 8.0) and 0.2 mM DTNB.

-

Add varying concentrations of the substrate, this compound (e.g., from 0.1 to 10 times the expected Km).

-

Equilibrate the mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a known amount of this compound hydrolase.

-

Immediately monitor the increase in absorbance at 412 nm over time. The molar extinction coefficient for the product, 2-nitro-5-thiobenzoate, is 14,150 M⁻¹cm⁻¹.

-

Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot.

-

Repeat the assay for each substrate concentration.

-

Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 3: Kinetic Analysis of Phenylacetyl-CoA Dehydrogenase (Reverse Reaction)

Principle:

While the forward reaction (oxidation of phenylacetyl-CoA) is physiologically relevant, the reverse reaction (reduction of this compound) can be studied to determine kinetic parameters for this compound. This requires a suitable electron donor.

Materials:

-

Purified Phenylacetyl-CoA dehydrogenase

-

Synthesized this compound

-

Tris-HCl buffer (50 mM, pH 7.5)

-

A suitable reduced electron donor (e.g., a reduced viologen dye)

-

Spectrophotometer

Procedure:

-

Prepare an anaerobic cuvette containing 50 mM Tris-HCl buffer (pH 7.5) and the reduced electron donor.

-

Add varying concentrations of this compound.

-

Initiate the reaction by injecting a small volume of concentrated Phenylacetyl-CoA dehydrogenase.

-

Monitor the oxidation of the electron donor spectrophotometrically at its wavelength of maximum absorbance.

-

Calculate the initial reaction velocities and determine Km and Vmax for this compound as described in Protocol 2.

Visualizations